Benzo(a)pyrenetetrol I 2

説明

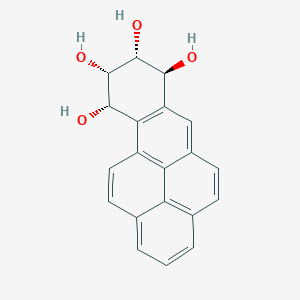

Benzo(a)pyrenetetrol I 2 is a polycyclic aromatic hydrocarbon derivative with the molecular formula C20H16O4 and a molecular weight of 320.34 g/mol . This compound is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is primarily studied for its biochemical properties and its role in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyrenetetrol I 2 typically involves the hydroxylation of benzo(a)pyrene. This process can be achieved through enzymatic reactions using cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the benzo(a)pyrene molecule. The reaction conditions often require the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: Industrial production of this compound is not common due to its specific research applications. it can be synthesized in laboratory settings using chemical or enzymatic methods. The chemical synthesis involves multiple steps, including the oxidation of benzo(a)pyrene followed by selective hydroxylation.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl groups on this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Quinones, epoxides.

Reduction Products: Dihydroxy derivatives.

Substitution Products: Halogenated or alkylated derivatives.

科学的研究の応用

Benzo(a)pyrenetetrol I 2 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons.

Biology: Studied for its role in the metabolism of benzo(a)pyrene and its effects on cellular processes.

Medicine: Investigated for its potential mutagenic and carcinogenic effects, as well as its role in the development of cancer.

Industry: Utilized in environmental studies to assess the impact of polycyclic aromatic hydrocarbons on ecosystems.

作用機序

The mechanism of action of Benzo(a)pyrenetetrol I 2 involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and oxidative stress . This compound can bind to DNA, forming adducts that can cause mutations and initiate carcinogenesis. The molecular targets include cytochrome P450 enzymes, which metabolize this compound into reactive intermediates that can damage cellular macromolecules.

類似化合物との比較

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

Benzo(a)pyrene-7,8-diol: Another metabolite of benzo(a)pyrene with similar biochemical properties.

Benzo(a)pyrene-7,8-dione: An oxidized derivative of benzo(a)pyrene.

Uniqueness: Benzo(a)pyrenetetrol I 2 is unique due to its specific hydroxylation pattern, which influences its biochemical behavior and interactions with cellular components. Its ability to form DNA adducts and induce oxidative stress distinguishes it from other metabolites of benzo(a)pyrene.

生物活性

Benzo(a)pyrenetetrol I 2 (BaP-tetrol I 2) is a significant metabolite of the well-known carcinogen benzo(a)pyrene (BaP). Understanding its biological activity is crucial for assessing its role in carcinogenesis and other health effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of BaP-tetrol I 2's biological activity.

Overview of this compound

Benzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that undergoes metabolic activation to form various metabolites, including this compound. This compound has been implicated in DNA adduct formation, which can lead to mutagenesis and cancer development. Specifically, BaP-tetrol I 2 forms covalent bonds with DNA, particularly at guanine bases, causing structural distortions that interfere with normal replication and transcription processes.

Metabolic Pathways

The metabolism of BaP involves several key steps:

- Oxidation by Cytochrome P450 Enzymes : BaP is first oxidized to form benzo(a)pyrene-7,8-oxide.

- Hydrolysis : This epoxide can be hydrolyzed to produce benzo(a)pyrene-7,8-dihydrodiol.

- Formation of Carcinogenic Metabolites : The dihydrodiol can then be converted into the ultimate carcinogenic metabolite, benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which is known for its ability to form DNA adducts .

DNA Adduct Formation

BaP-tetrol I 2 is particularly noted for its ability to form stable adducts with nucleophilic sites on DNA. This interaction is crucial for understanding the compound's carcinogenic potential. Studies have shown that these DNA adducts can lead to mutations that may contribute to tumorigenesis .

Case Studies and Experimental Findings

- Genotoxicity Studies : Research has demonstrated that BaP and its metabolites exhibit genotoxic effects in various models. For instance, studies using Salmonella typhimurium have shown that BaP induces mutations in a dose-dependent manner when metabolic activation is present .

- Human Exposure Studies : A study involving coke oven workers exposed to BaP revealed alterations in neurobehavioral function and neurotransmitter levels, suggesting that occupational exposure may have significant health implications related to BaP metabolism .

- Metabolic Activation in Human Organoids : Recent research utilizing human tissue organoids has shown that these tissues can metabolize BaP effectively, leading to the formation of various metabolites including BaP-tetrol I 2. This highlights the relevance of organ-specific metabolism in understanding the toxicological effects of BaP .

Data Tables

The following table summarizes key findings from studies on the biological activity of BaP-tetrol I 2:

特性

IUPAC Name |

(7S,8R,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVZAJQUSRMCC-HAGHYFMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210457 | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61490-68-4 | |

| Record name | 7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。